![molecular formula C16H18N4O2 B2569856 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034332-63-1](/img/structure/B2569856.png)
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
准备方法
The synthesis of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and appropriate leaving groups.
Coupling with Pyridine: The final step involves coupling the pyridine ring with the piperidine-pyrimidine intermediate through a condensation reaction, often facilitated by catalysts and specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
化学反应分析
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway and conditions used.
科学研究应用
Pharmacological Applications
The compound has been investigated for its role as a therapeutic agent in various diseases, particularly those involving the Janus kinase (JAK) signaling pathway.
JAK Inhibition
Recent studies have highlighted the compound's potential as a pan-JAK inhibitor, which could be beneficial in treating conditions such as:
- Autoimmune diseases
- Inflammatory disorders
- Certain types of cancer
Case Study : A study published in 2020 demonstrated that derivatives similar to 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone exhibit potent inhibitory effects on JAK1, JAK2, and JAK3, leading to significant therapeutic outcomes in models of myeloproliferative disorders .
Antimicrobial Activity
Research has also indicated that the compound possesses antimicrobial properties. In vitro studies have shown moderate Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
Bacterial Strain | MIC (μg/mL) |
---|---|
Escherichia coli | 86.5 |
Klebsiella pneumonia | 79.1 |
Bacillus cereus | 72.8 |
Bacillus subtilis | 98.2 |
This suggests that the compound could be explored further for its potential as an antimicrobial agent .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of the compound. Research has indicated that specific modifications to the piperidine and pyrimidine moieties can enhance biological activity.
Key Findings:
- Substituents at R₁ and R₂ significantly influence potency.
- The introduction of hydrophilic groups can improve solubility and bioavailability.
Table: SAR Analysis
Modification | Effect on Activity |
---|---|
Cyclopropylmethylamide | Increased potency |
Morpholine to hydroxypyrrolidine | 10-fold increase in activity |
These findings underscore the importance of tailored modifications in developing effective therapeutics .
作用机制
The mechanism of action of 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone can be compared with similar compounds, such as:
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which may affect its reactivity and biological activity.
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)butanone: This compound features a butanone group, potentially altering its physical and chemical properties compared to the ethanone derivative.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct reactivity and potential biological activities.
生物活性
2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone, identified by its CAS number 2034332-63-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C16H18N4O2, with a molecular weight of 298.34 g/mol. The structure features a pyridine ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
CAS Number | 2034332-63-1 |
Molecular Formula | C16H18N4O2 |
Molecular Weight | 298.34 g/mol |
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. It has been evaluated against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine and piperidine components can significantly impact potency. For instance, certain derivatives exhibited EC50 values in the low micromolar range, indicating strong antiparasitic activity .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines, including human acute myeloid leukemia (AML) cells. The mechanism appears to involve the inhibition of specific kinases essential for cancer cell survival and proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound targets specific kinases involved in cell signaling pathways related to growth and survival.
- Modulation of Enzyme Activity : It may alter the activity of enzymes critical for metabolic processes in parasites and cancer cells.
Study 1: Antiparasitic Efficacy
A study evaluated various derivatives of the compound against P. falciparum strains with known resistance mutations. The results indicated that structural modifications could improve both potency and metabolic stability. Notably, one derivative showed an EC50 value of 0.048 μM, demonstrating significant activity against resistant strains .
Study 2: Cancer Cell Line Testing
In another investigation, the compound was tested on several human cancer cell lines, including MV4-11 AML cells. It exhibited potent antiproliferative activity with GI50 values around 0.299 μM, suggesting its potential as a therapeutic agent in oncology .
属性
IUPAC Name |
2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(9-13-3-1-6-17-10-13)20-8-2-4-14(11-20)22-15-5-7-18-12-19-15/h1,3,5-7,10,12,14H,2,4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCDNPLRBASUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CN=CC=C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。